ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
Description
Ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 3, an oxo group at position 5, and a 3-(trifluoromethyl)phenyl moiety at position 2. The nitrogen at position 1 is functionalized with an ethyl acetate ester. This structural motif is common in agrochemicals and pharmaceuticals, where the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
ethyl 2-[3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-3-23-12(21)8-19-13(22)20(9(2)18-19)11-6-4-5-10(7-11)14(15,16)17/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJGDEZPDDUMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties.
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells.
Biological Activity
Ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (CAS: 861206-69-1) is a compound belonging to the 1,2,4-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
- Molecular Formula : C14H14F3N3O3
- Molecular Weight : 329.28 g/mol
- Purity : >90%
Structural Characteristics
The compound features a triazole ring fused with a phenyl group and a trifluoromethyl substituent, which are critical for its biological activity.
Antimicrobial Activity
-
Antibacterial Properties : Compounds with the 1,2,4-triazole scaffold have shown significant antibacterial activity. For instance, derivatives with trifluoromethyl groups have exhibited enhanced potency against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Compound MIC (μg/mL) Bacterial Strain Triazole derivative 0.125 - 8 S. aureus, E. coli Triazole hybrid 0.046 - 3.11 MRSA - Antifungal Activity : The triazole nucleus is known for its antifungal properties as well. Studies indicate that certain triazole derivatives can outperform traditional antifungal agents like fluconazole .
Anticancer Activity
Research has demonstrated that triazole derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation at micromolar concentrations . The mechanism often involves the disruption of cellular processes essential for tumor growth.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of triazoles has been documented through various studies indicating their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation . Additionally, some derivatives have shown analgesic effects comparable to conventional pain relievers.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity against bacterial strains.
- Phenyl Substituents : The presence of electron-donating groups on the phenyl ring has been correlated with increased antimicrobial activity .
Study on Antimicrobial Efficacy
A recent study evaluated a series of triazole derivatives against a panel of pathogens. The results indicated that compounds similar to ethyl 2-{3-methyl-5-oxo... exhibited higher efficacy against multi-drug resistant strains compared to standard antibiotics .
Clinical Implications
The pharmacological significance of triazoles extends beyond antimicrobial activity; they are being explored for their potential in treating various conditions including fungal infections and cancer. Their ability to modulate enzyme activities makes them promising candidates for drug development .
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-{3-methyl-5-oxo... has shown promising antibacterial and antifungal properties :
Antibacterial Properties
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| Escherichia coli | 0.125 - 8 |
| MRSA (Methicillin-resistant Staphylococcus aureus) | 0.046 - 3.11 |
Antifungal Activity
The triazole nucleus is known for its antifungal properties. Studies have shown that certain triazole derivatives can outperform traditional antifungal agents like fluconazole.
Anticancer Activity
In vitro studies have demonstrated that ethyl 2-{3-methyl-5-oxo... exhibits anticancer properties by inhibiting cancer cell proliferation at micromolar concentrations. The mechanisms often involve disruption of essential cellular processes required for tumor growth.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of triazoles has been documented through various studies indicating their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. Some derivatives have shown analgesic effects comparable to conventional pain relievers.
Neuroprotective Properties
Research suggests that compounds similar to ethyl 2-{3-methyl-5-oxo... possess neuroprotective and anti-neuroinflammatory properties . They have been shown to inhibit nitric oxide and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated human microglia cells. Additionally, these compounds exhibit promising neuroprotective activity by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in human neuronal cells.
Structure-Activity Relationship (SAR)
The biological activity of ethyl 2-{3-methyl-5-oxo... is significantly influenced by its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity against bacterial strains.
- Phenyl Substituents : The presence of electron-donating groups on the phenyl ring correlates with increased antimicrobial activity.
Clinical Implications
The pharmacological significance of triazoles extends beyond antimicrobial activity; they are being explored for their potential in treating various conditions including fungal infections and cancer. Their ability to modulate enzyme activities makes them promising candidates for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,2,4-triazole derivatives and esters, focusing on substituent effects, synthetic yields, and applications. Key analogs are tabulated below:
Key Observations:
Structural Variations :
- Core Modifications : The target compound’s 1,2,4-triazole core differentiates it from thiazole-piperazine hybrids (e.g., 10e) . The trifluoromethylphenyl group enhances hydrophobicity compared to thiophene or fluorophenyl analogs .
- Substituent Position : The 3-(trifluoromethyl)phenyl group at position 4 contrasts with carfentrazone-ethyl’s difluoromethyl group, which reduces steric bulk but maintains halogen-driven bioactivity .
Synthetic Efficiency :
- Compounds like 10e achieve >90% yields via urea-thiazole coupling, suggesting efficient routes for triazole derivatives . The target compound’s synthesis likely follows similar methodologies.
Applications: The trifluoromethyl group in the target compound aligns with pesticidal triazolones (e.g., carfentrazone-ethyl), where halogenation improves herbicidal activity .
Physicochemical Properties: Fluorine substituents (e.g., 2-fluorophenyl in ) increase metabolic stability and membrane permeability compared to non-halogenated analogs.
Research Findings and Data
Substituent Effects on Bioactivity
- Trifluoromethyl vs. Difluoromethyl : Carfentrazone-ethyl (difluoromethyl) is a broad-spectrum herbicide, while the target compound’s trifluoromethyl group may enhance target binding due to increased electronegativity and steric effects .
- Thiazole vs. Triazole Cores : Thiazole-piperazine hybrids () exhibit higher molecular weights (~548 g/mol) but lower pesticidal relevance compared to triazolones .
Computational Insights
- DFT Studies : Thiophene-substituted triazoles () show bond lengths and angles consistent with X-ray data, validating computational models for predicting the target compound’s geometry .
Q & A
Q. Example Analog Comparisons
| Compound Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of ethyl ester with methyl | Reduced lipophilicity, lower cytotoxicity | |
| Substitution of -CF₃ with -Cl | Enhanced antimicrobial potency | |
| Addition of nitro group | Increased oxidative stress in cancer cells |
What strategies resolve contradictions in reported biological activities across studies?
Basic:
- Replication studies : Validate findings under standardized conditions (e.g., fixed cell lines, identical assay protocols) .
Advanced:
- Meta-analysis : Aggregates data from multiple studies to identify trends (e.g., correlation between -CF₃ substitution and COX-2 inhibition) .
- Proteomic profiling : Identifies off-target effects that may explain variability .
What are the compound’s stability profiles under various storage conditions, and how are degradation products analyzed?
Basic:
- Short-term stability : Stable at 4°C for 6 months in anhydrous DMSO .
- Photodegradation : UV light exposure leads to ester hydrolysis, monitored via HPLC .
Advanced:
- Forced degradation studies : Acid/alkali treatment identifies hydrolytic pathways; products characterized by LC-HRMS .
- Accelerated stability testing : 40°C/75% RH for 1 month predicts long-term storage behavior .
How can integrated computational and experimental approaches optimize this compound’s design?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
